3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea
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Overview
Description
3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is an organic compound that features a thiourea group attached to a benzofuran moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and proteins, influencing their function and activity .
Mode of Action
It is likely that this compound interacts with its targets through a series of chemical reactions, leading to changes in the structure and function of these targets .
Biochemical Pathways
Similar compounds have been reported to influence various metabolic pathways, including those involved in amino acid metabolism .
Pharmacokinetics
Similar compounds have been reported to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the urine .
Result of Action
Similar compounds have been reported to induce changes in cellular metabolism, gene expression, and protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Aminomethylamino)((2,2,7-Trimethyl(3-Oxaindan-4-Yl))Amino)Methane-1-Thione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea typically involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl isothiocyanate with 3-amino-3-methyl-1-propanol. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea: Similar structure but with a urea group instead of thiourea.
3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)guanidine: Contains a guanidine group instead of thiourea.
Uniqueness
The presence of the thiourea group in 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea imparts unique chemical properties, such as the ability to form strong hydrogen bonds and participate in specific chemical reactions. This makes it distinct from similar compounds with different functional groups.
Properties
IUPAC Name |
1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-8-5-6-10(15-12(18)16(4)14)11-9(8)7-13(2,3)17-11/h5-6H,7,14H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXSMOXZXOUMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=S)N(C)N)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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